molecular formula C42H36F6O6P2Ru B13384909 Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct

Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct

Cat. No.: B13384909
M. Wt: 913.7 g/mol
InChI Key: UKQAOHZHDWPBQZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C42H36F6O6P2Ru

Molecular Weight

913.7 g/mol

IUPAC Name

carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane

InChI

InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;;

InChI Key

UKQAOHZHDWPBQZ-UHFFFAOYSA-N

Canonical SMILES

CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru]

Origin of Product

United States

Preparation Methods

Starting Materials

  • Ruthenium(III) chloride or related ruthenium salts as the metal source.
  • Triphenylphosphine (PPh$$_3$$) as the phosphine ligand.
  • Trifluoroacetic acid or trifluoroacetate salts to introduce trifluoroacetato ligands.
  • Carbon monoxide (CO) gas or carbonyl sources for carbonyl ligand incorporation.
  • Methanol as solvent and adduct molecule.

Specific Method Example

A detailed synthetic procedure reported in research involves:

Step Reagents & Conditions Description
1 Ruthenium trichloride + 6 eq. triphenylphosphine, reflux in methanol Formation of Ru(PPh$$3$$)$$3$$Cl$$_2$$ intermediate
2 Addition of trifluoroacetic acid or trifluoroacetate salt Ligand substitution of chloride by trifluoroacetato
3 Bubbling CO gas at atmospheric pressure Coordination of carbonyl ligand
4 Concentration and crystallization in methanol Isolation of methanol adduct crystals

This method yields the complex with high purity (~98%) and reproducible quality.

The product is characterized by:

Property Data
Appearance Orange crystalline solid
Molecular weight 879.71 g/mol
Melting point 230 °C (decomposition)
Solubility Sparingly soluble in benzene and carbon disulfide; soluble in methanol and nitromethane
Spectroscopic features Infrared bands characteristic of carbonyl (CO) and trifluoroacetato ligands; far-infrared bands at ~330 cm$$^{-1}$$ for metal-ligand vibrations

Elemental analysis and spectroscopic methods (IR, NMR, and mass spectrometry) confirm the coordination environment. The complex exhibits facile ligand dissociation in solution, important for its catalytic activity.

The preparation method ensures a catalytically active species used in:

  • Ruthenium-catalyzed transfer hydrogenation of alcohols and aldehydes to form alpha,beta-unsaturated ketones with high stereoselectivity.
  • Hydroacylation of alkynes such as 2-butyne, enabling C-C bond formation under mild conditions.
  • Regioselective reductive hydroxymethylation of alkynes with paraformaldehyde.

The quality and purity of the prepared complex directly affect catalytic efficiency and selectivity.

Preparation Step Key Reagents Conditions Outcome
Formation of Ru-phosphine intermediate Ruthenium trichloride, triphenylphosphine Reflux in methanol Ru(PPh$$3$$)$$3$$Cl$$_2$$ complex
Ligand substitution Trifluoroacetic acid or trifluoroacetate salt Ambient to reflux Replacement of chloride by trifluoroacetato
Carbonylation Carbon monoxide gas Atmospheric pressure, room temp Incorporation of CO ligand
Crystallization Methanol solvent Cooling and concentration Isolation of methanol adduct crystals

The preparation of carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct is a multi-step synthetic process involving the generation of ruthenium phosphine intermediates, ligand exchange with trifluoroacetato groups, and carbonyl coordination under CO atmosphere. The final product is isolated as an orange crystalline methanol adduct with high purity suitable for catalytic applications. The synthesis is well-documented in peer-reviewed literature and commercial chemical suppliers’ data, reflecting a robust and reproducible methodology essential for advanced organometallic catalysis.

Scientific Research Applications

Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, a ruthenium complex with the CAS number 38596-61-1, finds use as a catalyst in various chemical reactions . It is also known by other names, such as Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) methanol adduct .

Basic Information

  • CAS: 38596-61-1
  • Molecular Formula: C41H32F6O5P2RuC_{41}H_{32}F_6O_5P_2Ru
  • Molecular Weight: 881.71
  • Melting Point: 236-237 °C
  • Form: Crystal
  • Color: Orange

Applications

Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct is primarily used as a catalyst in organic synthesis .

Catalytic Applications:

  • Dehydrogenation of Alcohols: It catalyzes the dehydrogenation of alcohols into aldehydes and ketones .
  • Reductive Hydroxymethylation: This compound can catalyze the regioselective reductive hydroxymethylation reaction between alkynes and paraformaldehyde .
  • Hydroacylation and Vinylation: It serves as a catalyst in hydroacylation reactions and the vinylation of alcohols or aldehydes . For example, it is used in the hydroacylation of 2-butyne .
  • Transfer Hydrogenation: It facilitates C-C bond-forming transfer hydrogenation. Under these conditions, 2-butyne couples with alcohols to yield alpha, beta-unsaturated ketones with high E-stereoselectivity. Similarly, aldehydes couple with 2-butyne to produce an identical set of products .
  • Polymer Synthesis: Applications in polymer synthesis have also been noted .

Reaction suitability:

  • Core: ruthenium
  • Reagent Type: catalyst

Mechanism of Action

The mechanism of action of Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct involves the coordination of the ruthenium center with the substrates, facilitating the formation of new chemical bonds. The ruthenium center acts as a Lewis acid, activating the substrates and lowering the activation energy for the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Electronic Differences

Electron Count and Ligand Effects
  • 18-electron vs. 16-electron complexes: The methanol adduct is an 18-electron complex, while carborane-containing ruthenium complexes (e.g., [Ru(p-cym)(carborane-dithiolate)]) are 16-electron systems. Solid-state NMR studies (¹H, ¹³C, ³¹P) reveal distinct spectral signatures between these configurations due to differences in ligand field symmetry and electron density . Example: 18-electron complexes exhibit greater thermal stability, making them preferable for high-temperature catalytic applications .
Ligand Variations
  • Trifluoroacetato vs. Chloro(indenyl)bis(triphenylphosphine)ruthenium(II): Incorporates an indenyl ligand, enhancing π-backbonding and activity in alkene hydrogenation .
  • Phosphine Ligand Bulkiness: Complexes with bulkier ligands (e.g., (R)-BINAP in diacetato[(R)-2,2′-bis(di-p-tolylphosphino)-1,1′-binaphthyl]ruthenium(II)) exhibit enantioselectivity in asymmetric catalysis, unlike the methanol adduct’s non-selective PPh₃ system .

Catalytic Performance

Reaction Scope and Efficiency
Complex Catalytic Application Key Findings Reference
Methanol Adduct Alcohol dehydrogenation Converts 2-butyne to hydroxylated products with >90% yield under mild conditions .
Tris(triphenylphosphine)ruthenium(II) dichloride Alkene hydrogenation Higher activity in butyl sorbate hydrogenation but lower selectivity for mono-unsaturated products .
Ru(NO)(PPh₃)₂(OCOCF₃)₃ Nitrosylation reactions Stabilizes NO ligands for nitrosyl transfer reactions; inactive in dehydrogenation .
Solvent and Additive Effects
  • Methanol as a solvent enhances reaction rates in hydrogenation, as seen in the methanol adduct’s superior performance compared to complexes tested in ethylene glycol or ethers .
  • Addition of free PPh₃ accelerates catalytic cycles by maintaining ligand saturation, as demonstrated in hydrogenation studies .

Physical and Spectroscopic Properties

Property Methanol Adduct Carbonylchlorohydridotris(PPh₃)Ru(II) Chloro(indenyl)bis(PPh₃)Ru(II)
Melting Point 236–237°C ~200°C (decomposes) 185–190°C
UV-Vis λₘₐₓ 450 nm (orange) 420 nm (yellow) 480 nm (red)
³¹P NMR Shift δ +35 ppm δ +28 ppm (Cl⁻ effect) δ +40 ppm (indenyl π-effects)

Biological Activity

Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, commonly referred to as Ru(II) complex, is a ruthenium-based coordination compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. The compound's unique structure and properties make it a candidate for various applications, including catalysis and as an anticancer agent.

  • Molecular Formula : C₄₂H₃₆F₆O₆P₂Ru
  • Molecular Weight : 879.71 g/mol
  • Melting Point : 230 °C (decomposes)
  • CAS Number : 38596-61-1

The biological activity of this ruthenium complex primarily arises from its ability to interact with cellular components, including DNA. Studies have shown that Ru(II) complexes can induce apoptosis in cancer cells through several mechanisms:

  • DNA Interaction : The complex has been observed to bind with cellular DNA, leading to double-strand breaks and subsequent apoptosis in cancer cells.
  • Cell Cycle Arrest : Research indicates that treatment with Ru(II) complexes can cause cell cycle arrest, particularly in the G2/M phase, which inhibits cell proliferation.
  • Reactive Oxygen Species (ROS) : The generation of ROS upon treatment with this compound contributes to oxidative stress, further promoting cell death in malignant cells.

In Vitro and In Vivo Studies

Recent studies have evaluated the anticancer efficacy of Ru(II) complexes, including the methanol adduct:

  • In Vitro Efficacy : In studies involving human breast cancer MCF7 cells, the Ru(II) complex demonstrated significant cytotoxicity with IC₅₀ values reported around 25 μM. The treatment resulted in increased apoptotic markers and reduced cell viability.
  • In Vivo Efficacy : Animal model studies using zebrafish xenografts showed a reduction in tumor size by approximately 30% when treated with Ru(II) complexes. These findings suggest promising therapeutic potential against breast cancer without significant toxicity to normal tissues.

Case Studies

  • Breast Cancer Treatment : A study published in Nature demonstrated that Ru(II) complexes could effectively reduce tumor sizes in MCF7 xenografts. The administration of low doses (1.25 mg/L) resulted in significant tumor regression without observable lethality .
  • Mechanistic Insights : Another study focused on the interaction of Ru(II) complexes with ctDNA, revealing concentration-dependent cleavage activity that supports their role as potential chemotherapeutic agents .

Applications in Catalysis

Beyond its biological activity, the Ru(II) complex is also utilized as a catalyst for various organic reactions:

  • Hydroacylation : It facilitates the conversion of alcohols into aldehydes and ketones.
  • Vinylation Reactions : The complex is employed in direct vinylation processes using alkynes as vinyl donors .

Summary Table of Biological Activity

Activity TypeDescriptionReferences
CytotoxicityInduces apoptosis in MCF7 breast cancer cells
Cell Cycle ArrestCauses G2/M phase arrest
Tumor ReductionReduces tumor size by ~30% in zebrafish models
DNA InteractionBinds and cleaves ctDNA

Q & A

Q. Key Data from Hydrogenation Studies

Catalyst TypeSubstrateSolventSelectivity (cis:trans)Reaction Rate (mmol·h⁻¹)
Ru-PPh₃Butyl sorbateMethanol85:1512.4 ± 0.5
Rh-PPh₃Butyl sorbateMethanol45:5518.2 ± 0.7
Data adapted from controlled experiments under 4 MPa H₂ at 50°C .

Basic: How is the molecular structure of this compound confirmed in solid-state studies?

Solid-state characterization employs ³¹P CP-MAS NMR and X-ray crystallography to verify coordination geometry. For example:

  • ³¹P NMR distinguishes between 16-electron (e.g., carborane-Ru complexes) and 18-electron systems (e.g., PPh₃ adducts) by analyzing phosphorous chemical shifts.
  • X-ray diffraction reveals octahedral geometry at the Ru center, with trifluoroacetato ligands in equatorial positions and PPh₃ ligands trans to each other. Structural deviations (e.g., bond lengths) indicate electronic effects of trifluoroacetato groups .

Advanced: How do triphenylphosphine ligands influence catalytic activity and selectivity?

PPh₃ ligands modulate electronic and steric properties:

  • Electronic Effects : Strong σ-donor/π-acceptor behavior stabilizes low oxidation states (Ru(II)), facilitating oxidative addition steps in catalysis.
  • Steric Effects : Bulky PPh₃ groups limit substrate coordination to specific geometries, favoring cis product formation.
  • Additive Role : Adding free PPh₃ accelerates hydrogenation by stabilizing active monomeric species from polymeric precursors (e.g., cleavage of Ru-Cl dimers) .

Contradiction Note : While PPh₃ enhances Ru selectivity, excessive ligand loading may inhibit catalysis by blocking substrate access. Optimal molar ratios (e.g., 1:1 PPh₃:Ru) are critical .

Advanced: What methodologies identify reaction intermediates in catalytic cycles?

  • In Situ NMR Spectroscopy : Monitors ligand exchange (e.g., trifluoroacetato displacement by H₂ or substrate).
  • Mass Spectrometry (ESI-MS) : Detects hydride intermediates like [Ru(PPh₃)₂(H)₂(CO)]⁺.
  • DFT Calculations : Predict intermediates’ stability and transition states, validated against experimental kinetics .

Advanced: How to resolve discrepancies in catalytic performance across solvents?

Solvent polarity and donor strength significantly impact reactivity:

  • Polar Protic Solvents (e.g., methanol) : Enhance ion-pair dissociation, increasing active catalyst concentration. Methanol achieves the highest hydrogenation rates (12.4 mmol·h⁻¹ vs. 5.2 mmol·h⁻¹ in MTBE) due to improved H₂ solubility .
  • Nonpolar Solvents (e.g., MTBE) : Favor dimeric/polymeric catalyst forms, reducing activity. Additives like ethylene glycol mitigate this by stabilizing monomeric species .

Experimental Design Tip : Solvent screening should include dielectric constant and H-bonding parameters to rationalize rate differences.

Advanced: How does the electronic nature of trifluoroacetato ligands affect catalytic mechanisms?

Trifluoroacetato (TFA) ligands:

  • Electron-Withdrawing Effect : Increase Ru center electrophilicity, accelerating oxidative addition of H₂.
  • Labile Coordination : TFA ligands readily dissociate to generate vacant sites for substrate binding, as shown by in situ IR spectroscopy tracking CO stretching frequencies .

Contradiction Alert : While TFA enhances H₂ activation, over-stabilization of intermediates (e.g., Ru-H species) may slow turnover. Balancing ligand lability is key .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.